molecular formula C22H31FN2O3 B2741202 N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide CAS No. 1795298-99-5

N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide

Cat. No.: B2741202
CAS No.: 1795298-99-5
M. Wt: 390.499
InChI Key: ICYURANTSPEIIU-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzamide moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and cyano groups, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluorobenzamide: Similar structure but lacks the methoxyethoxy group.

    N-(4-tert-butyl-1-cyanocyclohexyl)-3-[(2-methoxyethoxy)methyl]benzamide: Similar structure but with a different substitution pattern on the benzamide ring.

Uniqueness

N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyethoxy group, in particular, enhances its solubility and potential interactions with biological targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FN2O3/c1-21(2,3)18-7-9-22(15-24,10-8-18)25-20(26)16-5-6-19(23)17(13-16)14-28-12-11-27-4/h5-6,13,18H,7-12,14H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYURANTSPEIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC(=C(C=C2)F)COCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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